molecular formula C14H18N2O B1667807 BRL 54443 CAS No. 57477-39-1

BRL 54443

货号: B1667807
CAS 编号: 57477-39-1
分子量: 230.31 g/mol
InChI 键: WKNFADCGOAHBPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BRL 54443 是一种合成有机化合物,其化学名称为 3-(1-甲基哌啶-4-基)-1H-吲哚-5-醇。 它以其作为 5-HT 1E 和 5-HT 1F 5-羟色胺受体亚型的选择性激动剂而闻名

准备方法

合成路线和反应条件

BRL 54443 的合成涉及多个步骤,从吲哚核的制备开始。吲哚核通常通过费歇尔吲哚合成来合成,该合成涉及在酸性条件下使苯肼与醛或酮反应。然后对所得的吲哚进行功能化以在 3 位引入哌啶环。 这是通过一系列反应实现的,包括烷基化和环化 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高产率反应和有效的纯化技术来确保最终产品的纯度和一致性。 反应条件经过精心控制,以最大程度地减少杂质并最大限度地提高产率 .

化学反应分析

Receptor Binding and Selectivity

BRL 54443 exhibits distinct selectivity across serotonin receptor subtypes due to its structural features:

  • 5-HT₁ₑ Affinity : Binds with an EC₅₀ of ~7 nM, acting as a full agonist .

  • 5-HT₁F Activity : Shows ~15-fold lower potency compared to 5-HT₁ₑ .

  • 5-HT₁A/5-HT₁D Selectivity : 100-fold weaker potency for these subtypes .

Key Structural Determinants :

  • The 3-(1-methylpiperidin-4-yl) substituent on the indole ring enhances 5-HT₁ₑ selectivity .

  • E311⁶·⁵⁵ in 5-HT₁ₑ forms a hydrogen bond with this compound’s hydroxyl group, absent in 5-HT₁F (S321) and 5-HT₁A (A365) .

  • Mutation of E311⁶·⁵⁵ to alanine (E311A) reduces this compound’s efficacy by 13-fold .

Mechanism of G Protein Activation

This compound stabilizes receptor-G protein complexes through phospholipid interactions:

  • Phosphatidylinositol 4-phosphate (PI4P) enhances GTP hydrolysis by 2.4-fold in 5-HT₁ₑ-Gᵢ complexes, indicating improved G protein coupling .

  • Residue K345⁶·³⁵ in the receptor’s transmembrane helix 6 interacts with PI4P, facilitating conformational stabilization .

Functional Outcomes :

  • Inhibits cAMP production via Gᵢ/o coupling (EC₅₀ = 28.8 nM in chicken HTR1E) .

  • No β-arrestin recruitment observed, suggesting biased agonism toward G protein pathways .

Comparative Pharmacological Profiles

Parameter5-HT₁ₑ Receptor5-HT₁F Receptor
EC₅₀ (this compound) 7 nM 100 nM
Key Binding Residues E311⁶·⁵⁵, K345⁶·³⁵ S321⁶·⁵⁵, V340⁶·³⁵
Functional Response cAMP inhibition cAMP inhibition

Mutational Analysis of Receptor Interactions

MutationImpact on this compound Efficacy
E311A (5-HT₁ₑ) ↓ 13-fold activation
K345V (5-HT₁ₑ) ↓ 9-fold activation
V340K (5-HT₁F) No significant change

Cross-Species Variations

  • Chicken HTR1E : this compound shows 100-fold higher selectivity for HTR1E over HTR1F (EC₅₀ = 28.8 nM vs. 2.4 nM) , contrasting with human receptors where selectivity is less pronounced .

  • Human 5-HT₁ₑ : Retains high affinity (Kᵢ = 2.8 nM) but reduced in E311V mutants (Kᵢ = 133.4 nM) .

Therapeutic Implications

  • Migraine Research : 5-HT₁F agonism (shared with LY344864) correlates with cranial vasodilation inhibition .

  • Neuropsychiatric Disorders : 5-HT₁ₑ selectivity may offer pathways for anxiety/depression treatment without 5-HT₁A side effects .

科学研究应用

Pharmacological Profile

BRL 54443 exhibits significant selectivity for the 5-HT1E and 5-HT1F receptors, with pEC50 values of approximately 8.5 and 8.6, respectively. It shows over 30-fold selectivity against other serotonin and dopamine receptors, indicating its potential utility in targeted therapeutic applications.

Receptor pEC50 Value Selectivity
5-HT1E8.5High
5-HT1F8.6High
Other ReceptorsVaries (≥30-fold lower)Low

Neuroscience

This compound's role as a serotonin receptor agonist makes it valuable in neuroscience research, particularly in studies related to mood disorders and neuropharmacology. Its ability to selectively activate the 5-HT1E and 5-HT1F receptors allows researchers to explore their specific contributions to neurotransmission and behavior.

Case Study: Behavioral Effects in Rodents
In studies involving Sprague Dawley rats, administration of this compound at doses of 3 mg/kg and 5 mg/kg resulted in reduced locomotor activity, suggesting its potential influence on motor control and anxiety-related behaviors . The compound also stimulated sniffing behavior, indicating its effects on exploratory actions.

Cardiovascular Research

This compound has been shown to induce contraction in mouse aortic tissues via the activation of the 5-HT2A receptor pathway . This property is particularly useful for investigating the cardiovascular implications of serotonin signaling.

In Vitro Study: Mouse Aortic Contraction
The compound was tested for its ability to induce contractions in isolated mouse aorta preparations, revealing an EC50 value of approximately 6.52 for the activation of the 5-HT2A receptor pathway . This finding underscores its potential role in studying vascular responses to serotonergic signaling.

Molecular Biology

This compound's binding affinity for serotonin receptors makes it a useful tool in molecular biology for exploring receptor-ligand interactions and signaling pathways.

Structural Insights
Recent studies utilizing cryo-electron microscopy have provided insights into how this compound interacts with the receptor binding sites, highlighting critical amino acid residues that determine its selectivity . These findings are crucial for drug development aimed at creating selective agonists or antagonists for therapeutic use.

作用机制

BRL 54443 通过选择性地与 5-HT 1E 和 5-HT 1F 5-羟色胺受体结合来发挥其作用。这种结合激活了这些受体,导致一系列细胞内信号事件。 这些受体的激活与各种生理效应有关,包括调节神经递质释放和血管张力 . 涉及的分子靶点和途径包括抑制腺苷酸环化酶和降低环磷酸腺苷 (cAMP) 水平 .

相似化合物的比较

与其他 5-羟色胺受体激动剂相比,BRL 54443 对 5-HT 1E 和 5-HT 1F 受体具有高度选择性,这使其独树一帜。类似的化合物包括:

This compound 的独特选择性概况使其成为研究 5-HT 1E 和 5-HT 1F 受体在各种生理和病理过程中的特定作用的宝贵工具 .

生物活性

BRL 54443 is a selective agonist for the serotonin receptor subtypes 5-HT1E and 5-HT1F, exhibiting significant biological activity that has been the subject of various studies. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and implications for research and therapeutic applications.

  • IUPAC Name : 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
  • CAS Number : 57477-39-1
  • Molar Mass : 230.311 g·mol1^{-1}

This compound acts primarily as an agonist at the 5-HT1E and 5-HT1F receptors. The potency of this compound is reflected in its pEC50 values, which are approximately 8.5 for the 5-HT1E receptor and 8.6 for the 5-HT1F receptor, indicating high affinity and effectiveness in activating these receptors .

Selectivity Profile

The compound demonstrates over a 30-fold selectivity for the 5-HT1E and 5-HT1F receptors compared to other serotonin and dopamine receptors, as shown in Table 1:

Receptor TypepKi Value
5-HT1E8.7
5-HT1F8.9
5-HT1A7.2
5-HT1B6.9
5-HT2A<6
D2<6

In Vitro Studies

This compound has been shown to induce significant biological responses in vitro, including:

  • Mouse Aortic Contraction : Induces contraction mediated by the 5-HT2A receptor with a pEC50 value of 6.52, indicating its role in vascular responses .

In Vivo Studies

Lightowler et al. (1998) investigated the effects of this compound on general behavior and seizure thresholds in rats. The findings suggested potential anxiolytic properties and implications for seizure management .

Case Studies and Research Findings

Recent studies have explored the role of this compound in various contexts:

  • Neuroprotection : Research indicates that this compound may interact with neurotrophic factors to promote neuroprotection in human neurons . This suggests a potential therapeutic avenue for neurodegenerative diseases.
  • Asthma Pathophysiology : Evidence points to serotonin's involvement in asthma, with this compound potentially modulating airway responses through its action on serotonin receptors .
  • Comparative Pharmacology : Studies comparing this compound's effects on chicken HTR1E receptors revealed differences in selectivity and efficacy between species, highlighting the need for careful consideration in preclinical models .

属性

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFADCGOAHBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206089
Record name BRL-54443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57477-39-1
Record name 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57477-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL-54443
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-54443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-54443
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 5-methoxy-3-(1-methylpiperidin-4-yl)indole (2.30 g, 9.4 mmol) in 30 mL of 30% hydrobromic acid in acetic acid was heated in a sealed tube at 105° C. for 72 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was dissolved in water, and the pH was adjusted to about 13 with 5N aqueous sodium hydroxide. The mixture was concentrated in vacuo, and the residue was chromatographed on a silica gel column, eluting with 20% 2M ammonia in methanol/dichloromethane. After concentrating in vacuo, the residue was dissolved in methanol, charged with Dowex® 50X8-200 ion-exchange resin (25 g) and stirred overnight at room temperature. The mixture was filtered, and the resin was washed with water and methanol. The Dowex® resin was stirred overnight in 100 mL of 2M ammonia in methanol and filtered. The filtrate was concentrated in vacuo to provide 1.84 g (85%) of the title compound, which was used without further purification in Preparation 17. EA calculated for C13H17N3O: C, 67.53; H, 7.36; N, 18.18. Found: C, 67.24; H, 7.37; N, 18.38.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 5-benzyloxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (16.4 g, 51.5 mmol) and 5% palladium on carbon (4.0 g) in ethanol (125 mL) and tetrahydrofuran (125 mL) was hydrogenated with an initial hydrogen pressure of 60 psi (413 kPa) at ambient temperature for 16 h. The reaction mixture was filtered and concentrated under reduced pressure. The residue was crystallized from methanol and THF to give 6.06 g (51%) of the title compound as white crystals: mp=234-237° C.; MS(m/e): 230 (M+); Calculated for C14H18N2O: Calcd: C, 73.01; H, 7.88; N, 12.16. Found: C, 72.79; H, 8.17; N, 12.33.
Name
5-benzyloxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods III

Procedure details

By a method similar to Preparation 20, using 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-hydroxy-1H-indole (1.25 g, 5.47 mmol) in dichloromethane (5 mL) trifluoroacetic acid (5 mL), triethylsilane (875 mL, 6.0 mmol) afforded 1.14 g (90%) of the title compound as a tan solid: mp=233-237° C.; 1H NMR (400 MHz, dmso-d6): 10.41 (br s, 1H), 8.52 (br s, 1H), 7.08 (d, 1H, J=8.0 Hz), 6.92 (d, 1H, J=2.0 Hz), 6.80 (d, 1H, J=2.0 Hz), 6.53 (dd, 1H, J=8.4, 2.0 Hz), 2.84 (br d, 2H, J=11.2 Hz), 2.63-2.50 (m, 1H), 2.19 (s, 3H), 2.08-1.97 (m, 2H), 1.85 (br d, 2H, J=12.0 Hz), 1.72-1.57 (m 2H); MS (ES+) m/e 231.0 (M+1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
875 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRL 54443
Reactant of Route 2
BRL 54443
Reactant of Route 3
BRL 54443
Reactant of Route 4
Reactant of Route 4
BRL 54443
Reactant of Route 5
BRL 54443
Reactant of Route 6
BRL 54443
Customer
Q & A

Q1: What is the primary mechanism of action of BRL 54443?

A: this compound acts as an agonist at the 5-HT1E and 5-HT1F receptors. [, ] This means it binds to these receptors and activates them, mimicking the effects of serotonin at these specific subtypes.

Q2: Does this compound interact with other serotonin receptor subtypes?

A: While this compound exhibits high selectivity for 5-HT1E and 5-HT1F receptors, studies suggest it may also interact with the 5-HT2A receptor. [] Interestingly, in the mouse aorta, the observed contraction induced by this compound was antagonized by ketanserin, a 5-HT2A receptor antagonist. This suggests the contraction might be mediated through 5-HT2A receptors, despite this compound's known affinity for 5-HT1E and 5-HT1F subtypes. [] Further research is needed to fully elucidate these interactions.

Q3: What are the potential downstream effects of this compound's interaction with serotonin receptors?

A: The specific downstream effects of this compound are dependent on the receptor subtype and the cell type or tissue involved. For instance, activation of 5-HT1D receptors by another agonist in a study led to inhibition of the mesenteric vasopressor outflow, suggesting a role in modulating sympathetic nervous system activity. [] More research is necessary to fully understand the downstream effects of this compound specifically mediated by 5-HT1E and 5-HT1F receptor activation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。